Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
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Overview
Description
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex organic compound with a unique structure that includes an epoxyisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate typically involves multiple steps. One common approach starts with the preparation of the epoxyisoindole core, followed by the introduction of the phenylethyl group and the methyl ester functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials and reaction conditions is critical to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate: shares similarities with other epoxyisoindole derivatives.
Phenylethyl derivatives: Compounds with a phenylethyl group often exhibit similar chemical behavior.
Methyl esters: Compounds with a methyl ester functionality can undergo similar reactions.
Uniqueness
The uniqueness of this compound lies in its combination of an epoxyisoindole core with a phenylethyl group and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
methyl 4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C18H19NO4/c1-22-17(21)14-13-7-9-18(23-13)11-19(16(20)15(14)18)10-8-12-5-3-2-4-6-12/h2-7,9,13-15H,8,10-11H2,1H3 |
InChI Key |
DOEYEWKFJDCWRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC3(C1C(=O)N(C3)CCC4=CC=CC=C4)O2 |
Origin of Product |
United States |
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